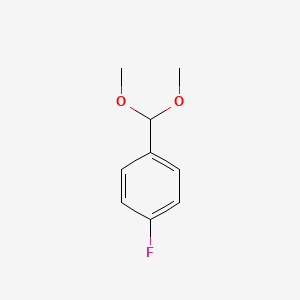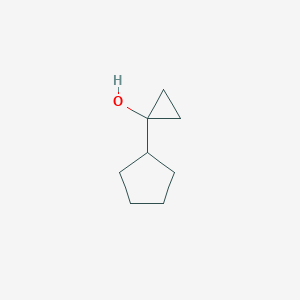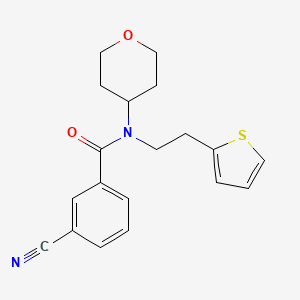
1-(Dimethoxymethyl)-4-fluorobenzene
Overview
Description
1-(Dimethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H11FO2 It consists of a benzene ring substituted with a fluorine atom and a dimethoxymethyl group
Preparation Methods
1-(Dimethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. This reaction results in the formation of the desired compound along with water as a byproduct . The reaction conditions typically include a temperature range of 20-25°C and a reaction time of 12 hours under an inert atmosphere .
Chemical Reactions Analysis
1-(Dimethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(Dimethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(dimethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde, which can then react with various biomolecules. The fluorine atom in the benzene ring can also participate in interactions with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
1-(Dimethoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
Dimethoxymethane: This compound has a similar structure but lacks the fluorine atom.
4-Fluorobenzaldehyde: This compound is a precursor in the synthesis of this compound and is used in the production of pharmaceuticals and agrochemicals.
4-Fluorobenzyl alcohol: This compound is a reduction product of this compound and is used in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXXYJDCMNWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)



![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)
![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)



![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2381954.png)
![5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B2381955.png)
